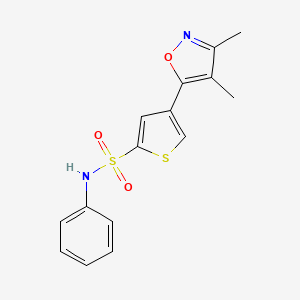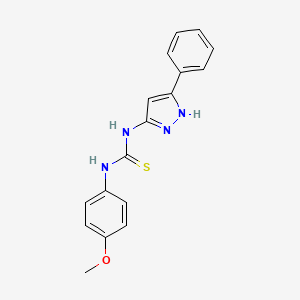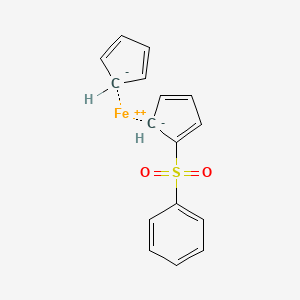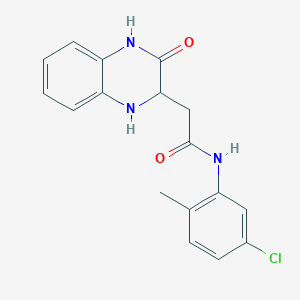![molecular formula C14H16N2O2 B12490151 3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol](/img/structure/B12490151.png)
3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol is a complex organic compound that features a phenol group, a hydroxyethyl group, and a pyridin-2-ylmethylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde to form an intermediate Schiff base, which is then reduced to yield the desired compound. The reaction conditions often include the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote C–C bond cleavage and subsequent formation of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The Schiff base intermediate can be reduced to form the final product.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group would yield quinones, while reduction of the Schiff base would yield the final this compound.
Aplicaciones Científicas De Investigación
3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s phenol group can form hydrogen bonds with active sites, while the pyridin-2-ylmethylamino group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridin-2-yl group and have similar biological activities.
Imidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are known for their medicinal applications.
Uniqueness
3-{1-Hydroxy-2-[(pyridin-2-ylmethyl)amino]ethyl}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C14H16N2O2 |
|---|---|
Peso molecular |
244.29 g/mol |
Nombre IUPAC |
3-[1-hydroxy-2-(pyridin-2-ylmethylamino)ethyl]phenol |
InChI |
InChI=1S/C14H16N2O2/c17-13-6-3-4-11(8-13)14(18)10-15-9-12-5-1-2-7-16-12/h1-8,14-15,17-18H,9-10H2 |
Clave InChI |
VZSURLQUQZLWER-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CNCC(C2=CC(=CC=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-methylbenzamide](/img/structure/B12490069.png)




![4-({4-[(9-Ethylcarbazol-3-YL)methyl]piperazin-1-YL}methyl)-2,6-dimethoxyphenol](/img/structure/B12490120.png)
![2-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12490121.png)
![2-({5-Ethyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-YL]acetamide](/img/structure/B12490140.png)
![N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}pyridine-3-carboxamide](/img/structure/B12490144.png)
![N-{2-[(2-bromobenzyl)amino]ethyl}-4-methylbenzenesulfonamide](/img/structure/B12490150.png)
![3-{[(Benzylsulfanyl)acetyl]amino}-4-chlorobenzoic acid](/img/structure/B12490155.png)
![N,N'-diethyl-6-{[6-(2-phenoxyethoxy)pyridazin-3-yl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B12490157.png)
![N-(3-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12490164.png)

